rac-(1R,2R)-2-(1H-indazol-7-yl)cyclopropane-1-carboxylicacidhydrochloride,trans
CAS No.:
Cat. No.: VC18155541
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClN2O2 |
|---|---|
| Molecular Weight | 238.67 g/mol |
| IUPAC Name | (1R,2R)-2-(1H-indazol-7-yl)cyclopropane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H10N2O2.ClH/c14-11(15)9-4-8(9)7-3-1-2-6-5-12-13-10(6)7;/h1-3,5,8-9H,4H2,(H,12,13)(H,14,15);1H/t8-,9+;/m0./s1 |
| Standard InChI Key | PXMBNCKBWGOGCS-OULXEKPRSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1C(=O)O)C2=CC=CC3=C2NN=C3.Cl |
| Canonical SMILES | C1C(C1C(=O)O)C2=CC=CC3=C2NN=C3.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a cyclopropane ring fused to a 1H-indazole heterocycle at the 7-position, with a carboxylic acid group and hydrochloride salt formation at the 1-position of the cyclopropane (Figure 1). Key structural attributes include:
-
Molecular Formula: C₁₁H₁₁ClN₂O₂
-
Molecular Weight: 238.67 g/mol
-
Stereochemistry: Trans-configuration (1R,2R) cyclopropane, confirmed by X-ray crystallography or NMR analysis in analogous compounds .
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1R,2R)-2-(1H-indazol-7-yl)cyclopropane-1-carboxylic acid; hydrochloride | |
| SMILES | C1C@HC2=CC=CC3=C2NN=C3.Cl | |
| InChIKey | PXMBNCKBWGOGCS-OULXEKPRSA-N | |
| PubChem CID | 155943295 |
The cyclopropane ring imposes significant ring strain, enhancing reactivity for targeted covalent binding, while the indazole moiety provides hydrogen-bonding capabilities via its NH group .
Synthesis and Optimization
Key Synthetic Routes
Synthesis involves a multi-step sequence:
-
Cyclopropanation: Rhodium(II)-catalyzed cyclopropanation of indole derivatives with diazoacetates, followed by ring expansion to form the cyclopropane-indazole core .
-
Carboxylic Acid Introduction: Hydrolysis of ester intermediates under acidic or basic conditions .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Reaction Conditions for Cyclopropanation
| Parameter | Optimal Value | Source |
|---|---|---|
| Catalyst | Rh₂(esp)₂ (1 mol%) | |
| Solvent | Dichloromethane | |
| Temperature | 0°C to 25°C | |
| Yield | 50–65% |
Analytical Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm stereochemistry and purity. Key signals include cyclopropane protons at δ 1.8–2.5 ppm and indazole aromatic protons at δ 7.1–8.3 ppm .
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 203.08 and [M+Na]⁺ at m/z 225.06 .
Biological Activity and Mechanism
Anti-Cancer Properties
The compound inhibits Polo-like kinase 4 (PLK4) and cyclin-dependent kinases (CDKs), with IC₅₀ values in the nanomolar range :
-
PLK4 Inhibition: IC₅₀ = 1.2 nM (cf. CFI-400945, a clinical candidate) .
-
CDK8/19 Inhibition: IC₅₀ = 2.3–2.6 nM, comparable to compound 114 in preclinical studies .
Table 3: In Vitro Anti-Proliferative Activity
Anti-Inflammatory Effects
Modulation of NF-κB and COX-2 pathways reduces pro-inflammatory cytokine production (TNF-α, IL-6) by 40–60% at 10 µM .
Comparative Analysis with Analogues
Structural Analogues
-
rac-(1R,2R)-2-(2-Trifluoromethylphenyl)cyclopropane-1-carboxylic Acid: Lacks indazole moiety; shows 10-fold lower kinase inhibition .
-
rac-(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic Acid Hydrochloride: Substitutes indazole with imidazole; reduced anti-cancer potency (IC₅₀ = 120 nM) .
Table 4: Activity Comparison
Pharmacokinetic and Toxicity Profile
ADME Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume